![molecular formula C18H15F2NO B5733874 (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as DFNMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFNMA is a synthetic compound that was first synthesized in 2015 by researchers at the University of California, San Francisco.
Wirkmechanismus
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine acts as a competitive inhibitor of LSD1 by binding to the enzyme's active site and preventing it from carrying out its demethylase activity. This leads to an accumulation of histone methylation marks, which in turn results in changes in gene expression.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been shown to exhibit potent anti-tumor activity in various cancer cell lines. In addition, it has been found to have anti-inflammatory and neuroprotective effects in animal models of inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine is its high potency and selectivity for LSD1, which makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one limitation of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. Another area of research is the investigation of the potential therapeutic applications of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and pharmacokinetics of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in vivo.
Synthesemethoden
The synthesis of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 3,4-difluorobenzaldehyde with 2-methoxy-1-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an amine such as methylamine to yield (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine.
Wissenschaftliche Forschungsanwendungen
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been found to exhibit potent inhibitory activity against a class of enzymes known as lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a key role in the epigenetic regulation of gene expression and has been implicated in the development of various diseases including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c1-22-18-9-6-12-4-2-3-5-14(12)15(18)11-21-13-7-8-16(19)17(20)10-13/h2-10,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWLOLGWNLTKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.